2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide
Description
2-Chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide is a chloroacetamide derivative characterized by a unique substitution pattern. Its structure features a chloroacetamide backbone with N-methyl and N-(2,3,4-trimethoxybenzyl) substituents.
Properties
Molecular Formula |
C13H18ClNO4 |
|---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
2-chloro-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C13H18ClNO4/c1-15(11(16)7-14)8-9-5-6-10(17-2)13(19-4)12(9)18-3/h5-6H,7-8H2,1-4H3 |
InChI Key |
ONPMVHUXPXOIKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C(=C(C=C1)OC)OC)OC)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide typically involves the reaction of 2,3,4-trimethoxybenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products typically include primary or secondary amines.
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated the potential antitumor properties of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, in vitro assays have indicated that this compound exhibits significant cytotoxic effects against pancreatic cancer cells by targeting specific pathways involved in tumor growth and survival .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Research indicates that it possesses effective antibacterial properties against strains such as Klebsiella pneumoniae. Studies have shown that when used in combination with other antibiotics like ciprofloxacin and meropenem, it can enhance their efficacy, suggesting a synergistic effect that could optimize treatment regimens for bacterial infections .
Ubiquitin-like Modifier Activating Enzyme 5 Inhibition
Another significant application is its role as an inhibitor of Ubiquitin-like Modifier Activating Enzyme 5 (UBA5). This enzyme is a novel target in pancreatic cancer therapy. The compound has been reported to covalently modify the catalytic cysteine of UBA5, leading to impaired cancer cell survival. In vivo studies have demonstrated that treatment with this compound significantly reduces tumor growth without causing overt toxicity to the host organism .
Case Studies
Case Study 1: Antitumor Efficacy
In a controlled study involving pancreatic cancer cell lines (PaCa2 and Panc1), treatment with 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide resulted in IC50 values of 90 μM and 30 μM respectively. These results highlight its potency as a potential therapeutic agent against pancreatic cancer .
Case Study 2: Synergistic Antibacterial Effects
A study investigating the antibacterial effects of this compound against Klebsiella pneumoniae revealed that it significantly reduced the minimum inhibitory concentration (MIC) required for other antibiotics when used in combination. The compound exhibited bactericidal properties with an MBC/MIC ratio consistent with established criteria for classifying substances as bactericidal agents .
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in protein structure and function, which are studied in proteomics research .
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation
- 2-Chloro-N-(3-methylphenyl)acetamide (): The N–H bond adopts a syn conformation relative to the meta-methyl group, contrasting with the anti conformation observed in nitro-substituted analogs (e.g., 2-chloro-N-(3-nitrophenyl)acetamide). This highlights how electron-withdrawing groups (e.g., –NO₂) vs. electron-donating groups (–CH₃) influence molecular geometry .
- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (): The nitro group introduces strong electron-withdrawing effects, increasing polarity and melting point (109.5–110°C) compared to methoxy-substituted analogs.
Methoxy Substitution Patterns
- Compound 12 (): Features a 3,4,5-trimethoxybenzyl group. The meta-methoxy arrangement may enhance π-stacking interactions in biological targets compared to the 2,3,4-trimethoxy isomer in the target compound .
- Alachlor (): Contains a methoxymethyl group instead of trimethoxybenzyl, reducing steric hindrance and favoring herbicidal activity .
Physicochemical Properties
Biological Activity
2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the compound's biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound is characterized by its unique structure, which includes a chloro group and multiple methoxy substituents on a benzyl moiety. These structural features may influence its biological activity by modulating interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide exhibit various biological activities, including anticancer effects. The following sections detail specific findings related to its biological activity.
- UBA5 Inhibition : The compound acts as an inhibitor of Ubiquitin-like modifier activating enzyme 5 (UBA5), which is implicated in pancreatic cancer cell survival. It covalently modifies the catalytic cysteine of UBA5, thereby inhibiting its function in the activation of UFM1 for protein UFMylation .
- Cell Viability : In vitro studies have shown that this compound significantly impairs the survival of pancreatic cancer cell lines (PaCa2 and Panc1) with IC50 values of 90 µM and 30 µM respectively .
Efficacy in Biological Assays
The efficacy of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide has been assessed through various in vitro and in vivo studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| PaCa2 | 90 | Significant reduction in viability |
| Panc1 | 30 | Significant reduction in viability |
In Vivo Studies
In xenograft models using immune-deficient mice, daily administration of the compound resulted in significant tumor growth inhibition without causing weight loss or overt toxicity . This suggests a favorable safety profile alongside its efficacy.
Case Studies and Research Findings
- Antitumor Activity : A study focused on related compounds demonstrated that N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide exhibited excellent antitumor properties with a mean growth inhibitory concentration (GI50) significantly lower than standard chemotherapeutics like 5-fluorouracil .
- Structure-Activity Relationship : Research into benzimidazole derivatives has illustrated that modifications at specific positions can enhance antibacterial and anticancer activities. Compounds with methoxy substitutions have shown varied activity against Gram-positive and Gram-negative pathogens .
Comparative Analysis
Comparative studies have indicated that compounds with similar structural motifs to 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide often exhibit potent biological activities. For instance:
| Compound | Activity | IC50/Mean GI50 (µM) |
|---|---|---|
| DKM 2-93 | UBA5 inhibitor | 30-90 |
| N-(4-Chlorophenyl)-quinazolinone derivative | Antitumor activity | 6.33 |
| Benzimidazole derivatives | Antibacterial/Anticancer | Varied |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
